Oryzalexin A
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Overview
Description
Oryzalexin A, also known as 3a,7-oxo-ent-sandaracopimaradiene, is a member of the class of compounds known as diterpenoids . Diterpenoids are terpene compounds formed by four isoprene units . This compound is practically insoluble in water and is an extremely weak acidic compound .
Synthesis Analysis
Rice produces many diterpenoid phytoalexins, including this compound . The biosynthesis of this compound involves several steps. It starts with the initiating syn-copalyl diphosphate (CPP) synthase gene (OsCPS4). This compound is derived from syn-CPP . The relevant subsequently acting syn-stemarene synthase gene (OsKSL8) is not located in the chromosome 4 biosynthetic gene cluster (c4BGC) . Production of this compound further requires hydroxylation at carbons 2 and 19 (C2 and C19), presumably catalyzed by cytochrome P450 (CYP) monooxygenases .
Molecular Structure Analysis
The molecular formula of this compound is C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da .
Chemical Reactions Analysis
The production of this compound involves several chemical reactions. The closely related CYP99A2 and CYP99A3, whose genes are also found in the c4BGC, catalyze the necessary C19-hydroxylation . The closely related CYP71Z21 and CYP71Z22, whose genes are found in the recently reported chromosome 7 BGC (c7BGC), catalyze subsequent hydroxylation at C2α .
Physical and Chemical Properties Analysis
This compound is practically insoluble in water and is an extremely weak acidic compound .
Scientific Research Applications
Allelopathic Effects on Weeds
Oryzalexin A has been shown to have potent inhibitory effects on the germination and growth of several weeds, such as Digitaria sanguinalis and Amaranthus lividus. Its presence in rice straw suggests it could affect the germination and growth of susceptible plants and weeds (Lee et al., 2002).
Role in Phytoalexin Biosynthesis
This compound is part of the group of diterpene phytoalexins produced by rice, which includes momilactones and phytocassanes. Research has identified genes involved in the biosynthesis of these phytoalexins, highlighting their role in plant defense mechanisms, particularly against UV-induced stress (Otomo et al., 2004).
Herbicidal Properties and ER Morphology
Studies have documented the herbicidal properties of oryzalin, a related compound to this compound, and its impact on the morphology of the endoplasmic reticulum and Golgi apparatus in plants (Langhans et al., 2009).
Effects on Protein Synthesis and Tubulin Levels
Oryzalin has been shown to significantly reduce the level of α- and β-tubulin polypeptides in rice cells, indicating its impact on protein synthesis and tubulin levels, key elements in cell structure and function (Gianì et al., 2002).
Polyploid Induction in Orchids
Oryzalin has been used for in vitro polyploid induction in orchids, demonstrating its potential application in plant breeding and genetic variation enhancement (Miguel & Leonhardt, 2011).
Mechanism of Action
As a phytoalexin, Oryzalexin A plays a role in plant disease resistance. When a pathogen induces an active response, phytoalexins like this compound are produced by plants as a response to biotic and abiotic stresses . They take part in an intricate defense system which enables plants to control invading microorganisms .
Future Directions
The biosynthesis of Oryzalexin A utilizes two distinct biosynthetic gene clusters (BGCs), in a pathway cross-stitched together by OsKSL8 . Notably, the c7BGC is subspecies (ssp.) specific, being prevalent in ssp. japonica and only rarely found in the other major ssp. indica . More detailed analysis indicates that OsKSL8 (j) is being replaced by OsKSL11 (OsKSL8i), suggesting introgression from ssp. indica to (sub)tropical japonica, with concurrent disappearance of oryzalexin S production . This suggests potential future directions for research into the biosynthesis and function of this compound.
Properties
CAS No. |
85394-31-6 |
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Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2R,4aR,4bS,7S,10aS)-7-ethenyl-2-hydroxy-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-9-one |
InChI |
InChI=1S/C20H30O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14,16-17,22H,1,7-11H2,2-5H3/t14-,16-,17-,19-,20+/m1/s1 |
InChI Key |
QOWLIQGNZBOQNG-JECYIRHJSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=C1)C(=O)C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C=C |
SMILES |
CC1(C(CCC2(C1CC(=O)C3=CC(CCC32)(C)C=C)C)O)C |
Canonical SMILES |
CC1(C(CCC2(C1CC(=O)C3=CC(CCC32)(C)C=C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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